

An In-depth Technical Guide to 3-(3,5-Difluorophenyl)propionic Acid

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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)propionic acid

Cat. No.: B1306940

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This technical guide provides a comprehensive structural analysis of **3-(3,5-Difluorophenyl)propionic acid**, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's physicochemical properties, a detailed synthesis protocol, and an extensive theoretical spectroscopic analysis.

Physicochemical and Structural Data

3-(3,5-Difluorophenyl)propionic acid, a derivative of aryl propionic acid, possesses distinct chemical features due to its difluorinated phenyl ring. The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1]
Molecular Weight	186.16 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	59-61 °C	[1]
CAS Number	84315-24-2	[1]
SMILES String	OC(=O)CCc1cc(F)cc(F)c1	[1]
InChI Key	SAAKANGUQMVTHQ- UHFFFAOYSA-N	[1]

Note: Experimental data for boiling point and solubility in common solvents are not readily available in the public literature.

Synthesis Protocol

A common method for the synthesis of **3-(3,5-Difluorophenyl)propionic acid** is through the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid.

Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid

Materials:

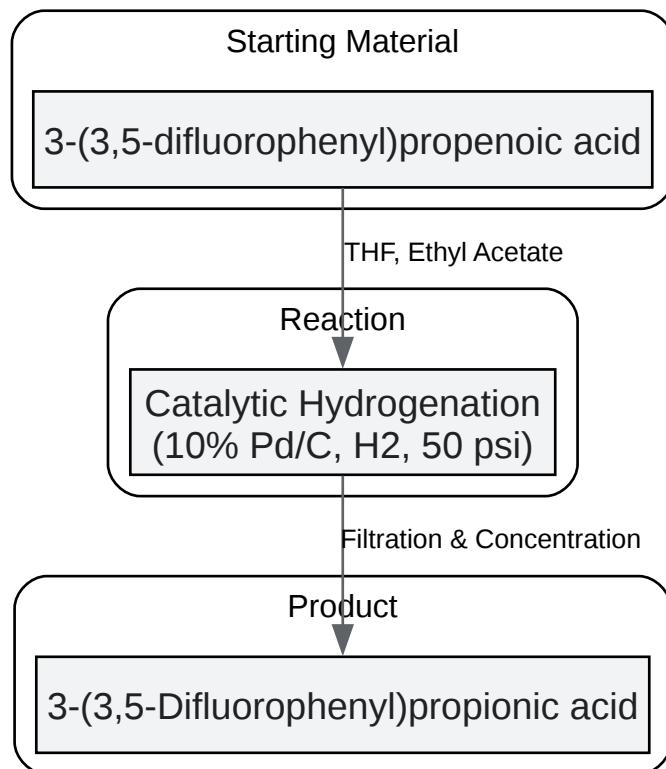
- 3-(3,5-difluorophenyl)propenoic acid
- 10% Palladium on carbon (Pd/C)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Hydrogen gas (H₂)

- Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
- Rotary evaporator
- High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

- Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in 100 ml of tetrahydrofuran is prepared.
- Catalyst Addition: A slurry of 1.5 g of 10% palladium on carbon in ethyl acetate is carefully added to the reaction vessel.
- Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then shaken under a hydrogen pressure of 50 psi for 4 hours.
- Work-up: Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.
- Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, **3-(3,5-Difluorophenyl)propionic acid**, as a yellow oil which solidifies upon standing.[2]

Synthesis Workflow of 3-(3,5-Difluorophenyl)propionic Acid

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A flowchart illustrating the synthesis of **3-(3,5-Difluorophenyl)propionic acid**.

Spectroscopic Structural Analysis (Theoretical)

Due to the lack of publicly available experimental spectra, this section provides a theoretical analysis of the expected spectroscopic features of **3-(3,5-Difluorophenyl)propionic acid** based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

- Aromatic Protons (H-2', H-4', H-6'): The proton at the 4'-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions will appear as a doublet of doublets or a multiplet. These aromatic protons are expected in the range of δ 6.5-7.5 ppm.
- Methylene Protons (α to COOH): The two protons on the carbon adjacent to the carboxyl group will appear as a triplet, coupled to the adjacent methylene group, in the range of δ 2.5-2.9 ppm.
- Methylene Protons (β to COOH): The two protons on the carbon adjacent to the phenyl ring will appear as a triplet, coupled to the other methylene group, in the range of δ 2.8-3.2 ppm.
- Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group, typically in the range of δ 10-12 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven signals:

- Carbonyl Carbon: A signal for the carboxylic acid carbonyl group, expected in the range of δ 170-180 ppm.
- Aromatic Carbons: Four signals for the aromatic carbons. The carbons bonded to fluorine (C-3' and C-5') will show a large one-bond C-F coupling constant and are expected to be downfield. The other aromatic carbons (C-1', C-2', C-4', C-6') will also have distinct chemical shifts. The aromatic region is typically δ 100-165 ppm.
- Methylene Carbons: Two signals for the two aliphatic methylene carbons, expected in the range of δ 25-40 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms on the phenyl ring. This signal will likely be a multiplet due to coupling with the aromatic protons. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl3.

Infrared (IR) Spectroscopy

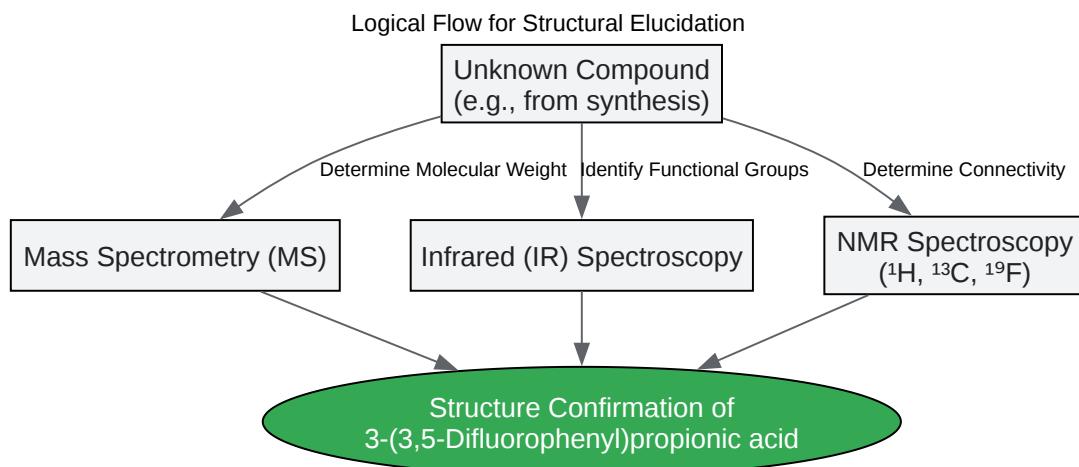
The IR spectrum will be characterized by the following absorption bands:

- O-H Stretch: A broad band from approximately 2500-3300 cm^{-1} , characteristic of the carboxylic acid O-H stretching.
- C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm^{-1} for the carbonyl group of the carboxylic acid.
- C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.

Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the following would be expected:

- Molecular Ion Peak (M^+): A peak at $\text{m/z} = 186$, corresponding to the molecular weight of the compound.
- Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially cleavage of the propionic acid side chain.



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A diagram showing the logical workflow for structural analysis.

Potential Biological Activity

While no specific biological activity or mechanism of action has been documented for **3-(3,5-Difluorophenyl)propionic acid** in the searched literature, its structural class, aryl propionic acid derivatives, is well-known in pharmacology. Many compounds in this class are non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that **3-(3,5-Difluorophenyl)propionic acid** could exhibit similar inhibitory activity on COX enzymes, but this would require experimental validation.

Given its structure, this compound could be a candidate for investigation in areas such as:

- Anti-inflammatory therapies
- Analgesic drug development
- Antipyretic research

Further research, including in vitro enzyme assays and in vivo studies, would be necessary to determine the specific biological activities and pharmacological profile of **3-(3,5-Difluorophenyl)propionic acid**.

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